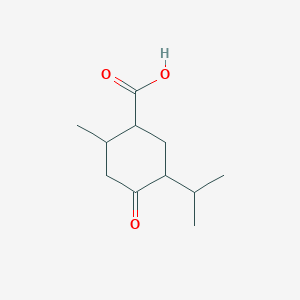
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is a complex organomercury compound It is characterized by the presence of a mercaptoacetate ligand, which coordinates to the mercury atom through both sulfur and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium typically involves the reaction of butyl mercaptoacetate with a mercury salt, such as mercuric chloride, in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The mercaptoacetate ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be facilitated by using various nucleophiles or electrophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury.
科学的研究の応用
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into its potential therapeutic applications, particularly in the treatment of mercury poisoning, is ongoing.
Industry: It is used in the production of certain materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercaptoacetate ligand facilitates the binding of the mercury atom to these targets, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and is the basis for both its toxic and therapeutic effects.
類似化合物との比較
Similar Compounds
- Mercurate(1-), methyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), ethyl(mercaptoacetato(2-)-O,S-), sodium
- Mercurate(1-), propyl(mercaptoacetato(2-)-O,S-), sodium
Uniqueness
Mercurate(1-), butyl(mercaptoacetato(2-)-O,S-), sodium is unique due to its specific butyl group, which can influence its solubility, reactivity, and interaction with biological molecules compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it particularly useful in certain applications where these properties are advantageous.
特性
CAS番号 |
64048-05-1 |
|---|---|
分子式 |
C6H11HgNaO2S |
分子量 |
370.80 g/mol |
IUPAC名 |
sodium;butyl-(2-sulfidoacetyl)oxymercury |
InChI |
InChI=1S/C4H9.C2H4O2S.Hg.Na/c1-3-4-2;3-2(4)1-5;;/h1,3-4H2,2H3;5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
InChIキー |
XVAOJFFCAQNGJF-UHFFFAOYSA-L |
正規SMILES |
CCCC[Hg]OC(=O)C[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


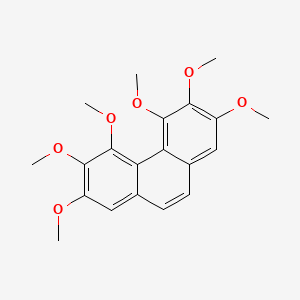
![2-[p-Fluorobenzyloxy]-6-methoxy-8-nitroquinoline](/img/structure/B14500339.png)

![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)



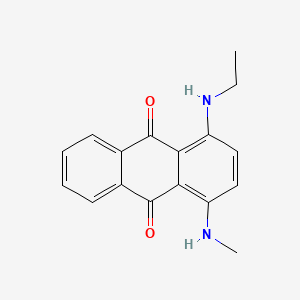
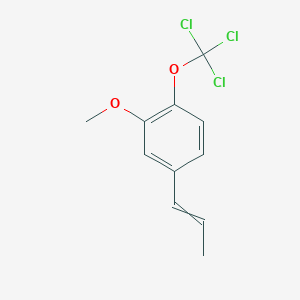
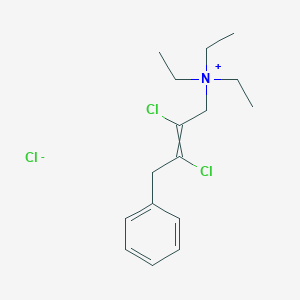
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)

![2-{4-Methoxy-3-[(methylsulfanyl)methoxy]phenyl}-3-methyl-1,3-oxazolidine](/img/structure/B14500415.png)
